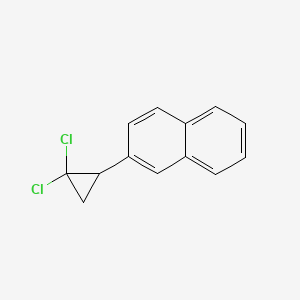

2-(2,2-Dichlorocyclopropyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

62893-55-4 |

|---|---|

Molecular Formula |

C13H10Cl2 |

Molecular Weight |

237.12 g/mol |

IUPAC Name |

2-(2,2-dichlorocyclopropyl)naphthalene |

InChI |

InChI=1S/C13H10Cl2/c14-13(15)8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |

InChI Key |

HQEKTFJQNWFOSP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,2 Dichlorocyclopropyl Naphthalene and Congeneric Analogues

Direct Cyclopropanation Approaches

Direct cyclopropanation is the most common strategy for constructing the 2-(2,2-dichlorocyclopropyl)naphthalene system. These methods involve the generation of a reactive dichlorocarbene (B158193) species that subsequently reacts with the alkene moiety of a naphthalene (B1677914) derivative in a [1+2] cycloaddition reaction to form the desired three-membered ring. wikipedia.org

Dichlorocarbene Addition to Naphthalene Precursors

The addition of dichlorocarbene (:CCl₂) to an alkene is a well-established method for forming geminal dichlorocyclopropanes. wikipedia.org For the synthesis of the target compound, the logical precursor is 2-vinylnaphthalene (B1218179). The dichlorocarbene, being an electron-deficient species, acts as an electrophile and reacts with the nucleophilic π-bond of the vinyl group. libretexts.org The reaction is a concerted, single-step process that is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.org

Dichlorocarbene is a highly reactive intermediate and is almost always generated in situ for immediate use. libretexts.org The most prevalent method involves the α-elimination of hydrogen chloride from chloroform (B151607) (CHCl₃) using a strong base. libretexts.orgcsbsju.edu

The mechanism proceeds via deprotonation of chloroform by a base (e.g., hydroxide (B78521) or alkoxide) to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and spontaneously expels a chloride ion (Cl⁻) to yield the dichlorocarbene intermediate (:CCl₂). libretexts.org

Reaction Scheme for Dichlorocarbene Generation:

CHCl₃ + B⁻ → :CCl₃⁻ + HB

:CCl₃⁻ → :CCl₂ + Cl⁻

Common bases used for this purpose include potassium tert-butoxide and sodium hydroxide. wikipedia.org An alternative, base-free method for generating dichlorocarbene involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which is advantageous for substrates containing base-sensitive functional groups. nih.gov

When using an aqueous solution of a strong base like sodium hydroxide with an organic substrate, the two reactants are in separate, immiscible phases. Phase-transfer catalysis (PTC) is a powerful technique employed to overcome this issue. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride (TEBAC) or triethylbenzylammonium chloride, facilitates the transport of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. wikipedia.orgfinechem-mirea.ru

In the organic phase, the hydroxide ion can deprotonate chloroform, generating dichlorocarbene, which then reacts with the naphthalene precursor. This methodology allows the reaction to proceed under mild conditions with high efficiency. researchgate.net The effectiveness of PTC has been demonstrated in the dichlorocyclopropanation of various olefins. finechem-mirea.ruresearchgate.net

| Olefin Substrate | Catalyst | Base/Solvent System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Piperylene | Triethylbenzyl ammonium chloride | 50% NaOH / Chloroform | Isomeric 1,1-dichloro-2-(prop-1-en-1-yl)cyclopropanes | High | finechem-mirea.ru |

| 4-Vinyl-1-cyclohexene | 1,4-Bis(triethylmethylammonium)benzene dichloride (DC-X) | NaOH / Chloroform | Mono- and Bis-dichlorocyclopropane adducts | (Not specified) | researchgate.net |

Simmons-Smith Reaction and Modified Variants

The classic Simmons-Smith reaction is a widely used method for cyclopropanation that involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgtcichemicals.com This reaction stereospecifically transfers a methylene (B1212753) (CH₂) group to an alkene, yielding a non-halogenated cyclopropane. wikipedia.org

Therefore, the traditional Simmons-Smith reaction is not suitable for the synthesis of 2-(2,2-dichloro cyclopropyl)naphthalene. While numerous modifications of the reaction exist, such as the Furukawa variant using diethylzinc (B1219324) (Et₂Zn), they are also designed for the transfer of a CH₂ group. tcichemicals.com Variants have been developed that replace the iodide ligand on the zinc atom with other groups to tune reactivity, but these are not generally used for dichlorocyclopropanation. organic-chemistry.org

Transition Metal-Catalyzed Carbene Transfer Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, including cyclopropanation reactions. wikipedia.org Catalysts based on rhodium, copper, and cobalt are commonly used to facilitate the transfer of a carbene unit from a precursor to an alkene. wikipedia.orgpurdue.edu The most common carbene precursors in these reactions are diazo compounds, such as ethyl diazoacetate. The metal catalyst reacts with the diazo compound to form a metal carbene intermediate, which then performs the cyclopropanation. wikipedia.org

While highly effective for various substituted carbenes, this approach is not the standard method for dichlorocyclopropanation. The generation of dichlorocarbene from the inexpensive and readily available chloroform is often more direct and efficient than preparing a specific diazo precursor for dichlorocarbene and using a metal catalyst. libretexts.org Cobalt-catalyzed variants of the Simmons-Smith reaction have been developed to address limitations in substrate scope but are focused on methylene or substituted alkylidene transfer, not dichlorocarbene transfer. purdue.edu

Homogeneous gold(I) catalysis has emerged as a powerful tool for generating carbene intermediates through the activation of substrates such as alkynes and allenes. nih.govrsc.org This approach provides a valuable alternative to the use of potentially hazardous diazo compounds. nih.govnih.gov Gold catalysts can activate an alkyne, which, upon reaction with an oxidant (such as a sulfoxide), can form an α-oxo gold carbene intermediate. acs.orgescholarship.org These carbenes can then participate in subsequent reactions, including cyclopropanation. nih.gov

However, the application of gold-catalyzed reactions for the specific purpose of generating and transferring dichlorocarbene is not a conventional or widely reported methodology. The existing literature on gold-catalyzed carbene chemistry focuses on the formation of other types of carbenoids, making this route less relevant for the synthesis of this compound compared to direct dichlorocarbene addition from chloroform. nih.govacs.org

Copper-Catalyzed Cyclopropanation

While specific examples of copper-catalyzed dichlorocyclopropanation of naphthalene to yield this compound are not extensively documented in readily available literature, the principles of copper-catalyzed cyclopropanation are well-established for various alkenes and arenes. These reactions typically involve the use of a copper catalyst to generate a copper-carbene intermediate from a diazo compound, which then undergoes cycloaddition with the substrate. In the context of naphthalene, a copper-catalyzed reaction with a source of dichlorocarbene could theoretically be employed.

Generally, copper(I) complexes are effective catalysts for the decomposition of diazo compounds to generate carbenes for cyclopropanation. For the specific case of dichlorocyclopropanation, however, the generation of dichlorocarbene is more commonly achieved through the reaction of chloroform with a strong base, often under phase-transfer catalysis conditions, rather than through a diazo precursor. While copper catalysts are known to be effective in the cyclopropanation of naphthalene with ethyl diazoacetate, leading to Buchner reaction products (cycloheptatrienes) or C-H insertion products, their application in the direct dichlorocyclopropanation of naphthalene is less common. researchgate.net

Rhodium(III)-Catalyzed Annulation

Rhodium-catalyzed reactions represent a powerful tool in organic synthesis, particularly for the formation of carbon-carbon bonds through C-H activation. While rhodium(III) catalysis is extensively used in annulation reactions to construct naphthalene ring systems, its direct application for the dichlorocyclopropanation of an existing naphthalene molecule to form this compound is not a typical synthetic route.

Instead, rhodium(III)-catalyzed reactions often involve the coupling of arenes with various partners to build the naphthalene core. For instance, rhodium(III)-catalyzed C-H activation and annulation of arenes with alkynes can lead to the formation of substituted naphthalenes. These methods are valued for their high efficiency and regioselectivity in constructing the polycyclic aromatic framework. However, the introduction of a dichlorocyclopropyl group in such a process would necessitate a specifically functionalized starting material or coupling partner, which is not a direct dichlorocyclopropanation of the naphthalene ring itself.

Naphthalene Ring Formation Strategies via Cyclopropyl (B3062369) Intermediates

An alternative and often more regioselective approach to synthesizing substituted naphthalenes, including those with a dichlorocyclopropyl moiety, involves the construction of the naphthalene ring from precursors that already contain the cyclopropyl group.

Regiocontrolled Benzannulation Reactions

Regiocontrolled benzannulation reactions starting from gem-dichlorocyclopropyl-containing intermediates have proven to be a highly effective strategy for the synthesis of unsymmetrically substituted α-arylnaphthalenes. guidechem.com This approach allows for the precise placement of substituents on the naphthalene core, a challenge often encountered in direct substitution reactions on the aromatic system.

The key starting materials for this methodology are aryl(aryl')-(2,2-dichlorocyclopropyl)methanols, which can be prepared through the addition of an aryllithium reagent to a gem-dichlorocyclopropyl aryl' ketone. guidechem.com The subsequent Lewis acid-promoted cyclization of these alcohol intermediates leads to the formation of the naphthalene ring.

The crucial step in this synthetic sequence is the cyclization of the diaryl(gem-dichlorocyclopropyl)methanol, which is promoted by a Lewis acid. guidechem.com This reaction proceeds through the cleavage of the dichlorocyclopropane ring, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) to form the second aromatic ring of the naphthalene system. The choice of the Lewis acid is critical as it influences the reaction pathway and, consequently, the regiochemical outcome of the benzannulation. guidechem.com

The general mechanism involves the coordination of the Lewis acid to the hydroxyl group of the starting material, facilitating its departure and the concurrent or subsequent opening of the strained cyclopropane ring to generate a carbocationic intermediate. This intermediate then undergoes cyclization onto one of the aromatic rings, followed by aromatization to yield the substituted naphthalene.

The regioselectivity of the benzannulation reaction is profoundly influenced by the choice of Lewis acid. guidechem.com Different Lewis acids can favor different reaction pathways, leading to the formation of distinct regioisomers. This selectivity is often dictated by whether the reaction proceeds through a chelation-controlled or a non-chelation-controlled pathway.

For example, Lewis acids such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) are known to promote a chelation-controlled pathway. In this mechanism, the Lewis acid coordinates to both the hydroxyl group and another Lewis basic site in the molecule, such as a methoxy (B1213986) group on one of the aryl rings. This chelation locks the conformation of the molecule, directing the cyclization to occur on a specific aryl ring and thus affording high regioselectivity. guidechem.com

Conversely, silyl (B83357) triflates, such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf), tend to favor a non-chelation pathway. In the absence of chelation, the regiochemical outcome is determined by other factors, such as the electronic properties of the aryl rings, leading to the formation of the alternative regioisomeric product. guidechem.com The ability to control the regioselectivity by simply changing the Lewis acid catalyst provides a powerful tool for the synthesis of a wide range of unsymmetrically substituted naphthalenes.

| Lewis Acid | Proposed Pathway | Regioselectivity (Product Ratio) | Yield (%) |

| TiCl₄ | Chelation | >99/1 to 3/1 | 40-91 |

| SnCl₄ | Chelation | >99/1 to 3/1 | 40-91 |

| TBDMSOTf | Non-chelation | >1/99 to 1/4 | 40-91 |

Table 1: Influence of Lewis Acid on the Regioselectivity of Benzannulation of Diaryl(gem-dichlorocyclopropyl)methanols. Data sourced from Nishii et al. (2005). guidechem.com

Rearrangement-Induced Naphthalene Formation

The formation of naphthalene derivatives can also be achieved through rearrangement reactions of cyclopropyl-containing precursors. These reactions often involve the generation of a reactive intermediate from the cyclopropyl unit, which then undergoes a cascade of rearrangements to ultimately form the stable aromatic naphthalene system.

An example of such a process involves the rearrangement of cyclopropyl methanol (B129727) units. For instance, the reaction of certain spiro[cyclopropane-1,9'- guidechem.comsigmaaldrich.commethanonaphthalen]-2-yl)methyl esters can lead to the formation of naphthalene derivatives through a sequence of rearrangements. These transformations can be initiated by various reagents and proceed through intermediates such as allyl chlorides, which then undergo further reactions to form the final naphthalene product. While not a general method for the synthesis of this compound itself, these rearrangement-induced pathways highlight the utility of cyclopropyl intermediates in the construction of complex aromatic systems.

Stereoselective and Enantioselective Synthetic Pathways

The creation of specific stereoisomers of this compound and its analogs is a critical aspect of their synthesis, often dictating their potential applications. This is achieved through careful control of the reaction conditions and the use of chiral catalysts or auxiliaries.

Diastereoselective Control in Cyclopropanation

The addition of dichlorocarbene to 2-vinylnaphthalene is a primary method for the synthesis of this compound. The stereochemical outcome of this reaction, leading to either syn or anti diastereomers, can be influenced by the reaction conditions and the nature of the carbene source. Dichlorocarbene is typically generated in situ from chloroform and a strong base, often under phase-transfer catalysis (PTC) conditions. The choice of the phase-transfer catalyst and solvent system can play a role in directing the diastereoselectivity of the cyclopropanation. nih.gov

The mechanism of dichlorocarbene addition to an alkene is generally considered to be a concerted process. rsc.org For an alkene like 2-vinylnaphthalene, the approach of the carbene to the double bond can be influenced by steric factors, leading to a preferential formation of one diastereomer over the other. The bulky naphthalene group can sterically hinder one face of the vinyl group, directing the dichlorocarbene to the less hindered face.

Enantioselective Approaches for Chiral Cyclopropyl Naphthalenes

The synthesis of enantiomerically enriched this compound requires the use of asymmetric catalysis. Chiral phase-transfer catalysts (PTCs) have emerged as a powerful tool for achieving enantioselectivity in dichlorocyclopropanation reactions. nih.gov These catalysts, often derived from cinchona alkaloids or other chiral scaffolds, can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer. organic-chemistry.orgquizlet.combeilstein-journals.orggatech.edu

The mechanism of asymmetric induction by chiral PTCs involves the formation of a chiral ion pair between the catalyst and the trichloromethanide anion (CCl3-), the precursor to dichlorocarbene. This chiral ion pair then delivers the dichlorocarbene to the alkene substrate in a stereocontrolled manner. The non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst, the substrate, and the carbene precursor are crucial for achieving high levels of enantioselectivity.

| Catalyst Type | Key Features | Typical Enantiomeric Excess (ee) |

| Cinchona Alkaloid-Derived PTCs | Readily available, tunable steric and electronic properties. Often possess a hydroxyl group that can participate in hydrogen bonding. | Moderate to high |

| Binaphthyl-Based PTCs | Axially chiral, provide a well-defined chiral pocket. | High to excellent |

| Amino Acid-Derived PTCs | Utilize the chirality of natural amino acids. | Variable |

Control of Regioselectivity in Cyclopropane and Naphthalene Formation

Regioselectivity is a critical consideration in two main aspects of synthesizing (dichlorocyclopropyl)naphthalenes: the addition of dichlorocarbene to a substituted naphthalene system and the construction of the naphthalene ring itself from a cyclopropane-containing precursor.

In the dichlorocyclopropanation of substituted vinylnaphthalenes, the position of the substituents on the naphthalene ring can influence the reactivity of the vinyl group and potentially direct the carbene addition. Generally, the high reactivity of the exocyclic double bond in 2-vinylnaphthalene ensures that cyclopropanation occurs there selectively over addition to the aromatic rings. DFT studies on similar systems have shown that the reaction proceeds through the attack of the most substituted, and therefore most nucleophilic, double bond. organic-chemistry.org

Conversely, synthetic strategies can involve the formation of the naphthalene ring from a pre-existing cyclopropyl-containing molecule. For instance, acid-catalyzed rearrangements of cyclopropyl ketones have been shown to yield 1-arylnaphthalenes. organic-chemistry.org Electrophilic cyclization of appropriately substituted alkynes is another powerful method for the regioselective synthesis of polysubstituted naphthalenes, where the substitution pattern on the starting material dictates the final arrangement of groups on the naphthalene core. quizlet.com

Halogenated Nucleophilic Substitution Methods for Cyclopropyl-Naphthalene Derivatives

The gem-dichloro-substituted carbon of the cyclopropane ring in this compound is a potential site for nucleophilic substitution. However, these reactions can be complex, often involving ring-opening or rearrangement pathways. Studies on related gem-dichlorocyclopropanes have shown that they can react with nucleophiles like phenols under basic conditions. These reactions can lead to substitution products or, in some cases, cleavage of the cyclopropane ring.

For instance, the reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion attacks the carbon bearing a chlorine atom. gatech.edu While this is an aromatic substitution, it highlights the principle of nucleophilic attack on a halogenated carbon. In the case of this compound, direct substitution of the chlorine atoms by a nucleophile without affecting the cyclopropane ring is challenging due to the strained nature of the three-membered ring and the potential for elimination or rearrangement reactions. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, would need to be carefully controlled to favor substitution over other pathways.

Intramolecular Cyclization Strategies for (Dichlorocyclopropyl)naphthalenes

The construction of the cyclopropane ring via an intramolecular cyclization is a powerful strategy in organic synthesis. For the synthesis of (dichlorocyclopropyl)naphthalenes, this would typically involve a naphthalene precursor bearing a suitable side chain that can undergo cyclization to form the three-membered ring. While specific examples leading directly to this compound via this route are not prevalent in the literature, the general principles of intramolecular cyclization are well-established.

One can envision a strategy starting from a naphthalene derivative with a 3,3-dichloropropyl side chain. Deprotonation of the carbon alpha to the naphthalene ring, followed by intramolecular nucleophilic displacement of a leaving group on the terminal carbon, could, in principle, form the cyclopropane ring. However, the generation and subsequent cyclization of the necessary carbanion would need to compete with other potential side reactions.

More broadly, intramolecular cyclization strategies are widely used for the synthesis of complex polycyclic systems that may contain cyclopropane rings. For example, intramolecular Diels-Alder reactions of substrates containing both a diene and a dienophile moiety are a common approach to building complex ring systems. While not directly forming a dichlorocyclopropane, these strategies highlight the power of intramolecular reactions in constructing strained rings within a larger molecular framework.

Reactivity and Mechanistic Transformations of 2 2,2 Dichlorocyclopropyl Naphthalene Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain inherent in the cyclopropane ring of 2-(2,2-dichlorocyclopropyl)naphthalene derivatives makes them susceptible to ring-opening reactions. These transformations can be initiated by various reagents and catalysts, leading to the formation of diverse and synthetically useful products. The regioselectivity and stereoselectivity of these reactions are often dictated by the nature of the catalyst and the reaction conditions.

Transition Metal-Catalyzed Ring-Opening

Transition metals have proven to be powerful catalysts for the activation and subsequent ring-opening of cyclopropanes. The interaction of the metal center with the strained C-C bonds of the cyclopropane ring facilitates cleavage and allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the ring-opening of cyclopropanes is well-documented. While direct studies on this compound are limited, the reactivity of analogous gem-dihalocyclopropylarenes provides significant insight. For instance, the palladium-catalyzed cross-coupling of 2-(2,2-difluorocyclopropyl)naphthalene with gem-diborylalkanes has been reported to proceed under mild conditions. researchgate.net This reaction, which yields 2-fluoroallylic gem-diboronic esters with high stereoselectivity, underscores the capability of palladium catalysts to effect the ring-opening of naphthalene-substituted gem-dihalocyclopropanes. researchgate.net

The general mechanism for such transformations is believed to involve the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond or a strained C-C bond of the cyclopropane ring. This is followed by a rearrangement, such as a β-halide or β-carbon elimination, to form a palladium-allyl intermediate. Subsequent reductive elimination with a suitable coupling partner then furnishes the final product and regenerates the active palladium(0) catalyst.

| Catalyst System | Substrate Analogue | Coupling Partner | Product Type | Key Features |

|---|---|---|---|---|

| Pd(dba)₂ / P(t-Bu)₃ | 2-(2,2-difluorocyclopropyl)naphthalene | gem-diborylalkanes | 2-Fluoroallylic gem-diboronic esters | High Z-stereo- and chemo-selectivity. researchgate.net |

Nickel catalysts, being more earth-abundant and often exhibiting unique reactivity compared to palladium, have also been employed in the transformations of gem-dihalocyclopropanes. Research in this area has demonstrated that nickel can catalyze the cross-coupling of gem-difluorinated cyclopropanes with boronic acids, providing access to arylated 2-fluoroallylic products with high regioselectivity and stereoselectivity. researchgate.net

A plausible mechanistic pathway for these nickel-catalyzed reactions involves the formation of a Ni(II)-fluoroallyl intermediate. researchgate.net This intermediate is believed to be crucial in determining the regioselectivity of the final product. While these studies have primarily focused on gem-difluoro derivatives, the principles can be extended to understand the potential reactivity of this compound under similar conditions.

| Catalyst System | Substrate Analogue | Coupling Partner | Product Type | Key Features |

|---|---|---|---|---|

| Ni(cod)₂ / Xantphos | gem-difluorinated cyclopropanes | Aryl boronic acids | Arylated 2-fluoroallylic scaffolds | High regioselectivity and Z-stereoselectivity. researchgate.net |

Copper catalysis offers a cost-effective and often complementary approach to palladium and nickel for the functionalization of organic molecules. In the context of gem-dihalocyclopropanes, copper-catalyzed reactions have been explored, particularly for ring-opening transformations. While specific examples with this compound are not prevalent in the literature, studies on related systems provide valuable insights. For example, copper-catalyzed ring-opening defluoroborylation of gem-difluorinated cyclobutenes has been shown to be an effective method for the synthesis of bifunctional 1,3-dienes. acs.org This suggests that copper catalysts can facilitate the cleavage of strained rings and the formation of new carbon-boron bonds. The mechanism of such reactions likely involves the formation of an organocopper intermediate, which can then undergo further transformations.

Rhodium catalysts have demonstrated unique reactivity in the transformations of gem-dihalocyclopropanes. A notable example is the rhodium-catalyzed carbofluorination of alkenes using gem-difluorinated cyclopropanes as bifunctional reagents. researchgate.net In these reactions, the gem-difluorocyclopropane acts as both a carbon and a fluorine source. The mechanism is thought to proceed through the activation of the C-C bond of the cyclopropane by the rhodium catalyst, followed by a β-fluoride elimination to generate a fluoroallyl-rhodium intermediate. researchgate.net This intermediate can then react with an alkene to deliver the fluoroallyl group and a fluoride, achieving the carbofluorination. Although this specific transformation has been demonstrated with gem-difluoro analogs, it highlights the potential of rhodium catalysis to mediate complex transformations involving the ring-opening of gem-dihalocyclopropanes.

Acid-Catalyzed Ring-Opening Mechanisms

In addition to transition metals, acids can also promote the ring-opening of cyclopropanes. Both Brønsted and Lewis acids can be effective in this regard. The mechanism of acid-catalyzed ring-opening typically involves the protonation or coordination of the acid to a basic site on the cyclopropane derivative, which facilitates the cleavage of a C-C bond.

For a substrate like this compound, the naphthalene (B1677914) ring itself is not sufficiently basic to be protonated under typical acidic conditions. However, in the presence of a Lewis acid, coordination to one of the chlorine atoms can occur, weakening the C-Cl bond and inducing a partial positive charge on the adjacent carbon. This polarization can then lead to a concerted or stepwise ring-opening process. The resulting carbocationic intermediate can be trapped by a nucleophile present in the reaction mixture. The regioselectivity of the nucleophilic attack would be influenced by the stability of the resulting carbocation, with the benzylic position adjacent to the naphthalene ring being a likely site of attack due to resonance stabilization.

Alternatively, in the presence of a strong Brønsted acid, protonation of the cyclopropane C-C bond can occur, although this is generally less favorable than with alkenes. The resulting corner-protonated cyclopropane is a high-energy intermediate that can collapse to a more stable carbocation, which is then trapped by a nucleophile. The specific pathway and the final products will depend on the nature of the acid, the solvent, and any nucleophiles present.

Base-Promoted Ring-Opening and Rearrangements

The treatment of aryl-substituted gem-dihalocyclopropanes with bases can induce a variety of transformations, including ring-opening and rearrangement reactions. In the case of this compound, the reaction pathway is heavily influenced by the nature of the base, solvent, and temperature.

A plausible mechanism for the base-promoted reaction involves the initial abstraction of the proton at the C1 position of the cyclopropane ring, which is acidified by the adjacent naphthalene ring and the chlorine atoms. This is followed by the elimination of a chloride ion to form a highly strained and reactive chlorocyclopropene intermediate. This intermediate can then undergo further reactions depending on the conditions.

One potential pathway involves the nucleophilic attack of the base or solvent on the chlorocyclopropene intermediate, leading to ring-opening. For instance, in the presence of an alkoxide base in an alcoholic solvent, the alkoxide can add to the cyclopropene (B1174273), triggering a ring-opening cascade to yield allylic ethers or other rearranged products.

Alternatively, the chlorocyclopropene intermediate can undergo a rearrangement to form a vinyl carbene, which can then react further. Another possibility is the direct opening of the dichlorocyclopropane ring under strongly basic conditions to form an allene, although this is generally less favored for aryl-substituted systems compared to thermal or metal-catalyzed reactions.

The following table illustrates a hypothetical base-promoted ring-opening and rearrangement of a this compound derivative with sodium methoxide (B1231860), based on known reactivity of similar compounds.

| Substrate | Base/Solvent | Temperature (°C) | Major Product(s) | Plausible Mechanism |

| This compound | NaOMe/MeOH | 65 | 2-(1-Methoxy-2-chloroprop-2-en-1-yl)naphthalene, 2-(2-Methoxy-1-chloroprop-1-en-1-yl)naphthalene | Formation of chlorocyclopropene intermediate followed by nucleophilic attack of methoxide and rearrangement. |

Stereochemical Implications in Ring-Opening

The stereochemistry of the cyclopropane ring plays a crucial role in determining the stereochemical outcome of its ring-opening reactions. For substituted derivatives of this compound, the arrangement of substituents on the cyclopropane ring will dictate the geometry of the resulting products.

Ring-opening reactions of cyclopropanes can proceed through various stereochemical pathways, such as conrotatory or disrotatory modes for electrocyclic reactions. In the context of base-promoted reactions, the stereochemistry is often dictated by the geometry of the transient intermediates, such as the chlorocyclopropene. The approach of the nucleophile to this intermediate will be influenced by steric factors, leading to the preferential formation of one stereoisomer over another.

For instance, if a substituent is present on the C1 carbon of the cyclopropane ring, its stereochemical orientation (cis or trans relative to the naphthalene group) will influence the facial selectivity of the nucleophilic attack on the cyclopropene intermediate. This can lead to the formation of products with specific E/Z configurations in the resulting alkene.

Consider the base-promoted ring-opening of a hypothetical diastereomerically pure 2-(1-methyl-2,2-dichlorocyclopropyl)naphthalene. The stereochemical outcome would be highly dependent on the reaction mechanism.

| Starting Material Stereochemistry | Reaction Conditions | Expected Product Stereochemistry | Rationale |

| (1R,2S)-2-(1-Methyl-2,2-dichlorocyclopropyl)naphthalene | NaOMe/MeOH | (E)-2-(1-Methoxy-2-chloro-1-propenyl)naphthalene | Steric hindrance from the methyl and naphthalene groups directing the approach of the nucleophile. |

| (1S,2S)-2-(1-Methyl-2,2-dichlorocyclopropyl)naphthalene | NaOMe/MeOH | (Z)-2-(1-Methoxy-2-chloro-1-propenyl)naphthalene | The alternative stereoisomer of the starting material leads to the opposite alkene geometry. |

Rearrangement Reactions

Intramolecular Rearrangements of Dichlorocyclopropanes

Beyond simple ring-opening, dichlorocyclopropanes fused or attached to aromatic systems can undergo more complex intramolecular rearrangements, often promoted by heat or Lewis acids. For this compound, such rearrangements can lead to the formation of new ring systems.

One notable rearrangement is the thermal isomerization of dichlorocyclopropanes to form cyclopentene (B43876) derivatives. However, in the case of aryl-substituted dichlorocyclopropanes, the aromatic ring itself can participate in the rearrangement. Upon ionization of a C-Cl bond, the resulting cyclopropyl (B3062369) cation can be stabilized by the naphthalene ring. This can trigger a cascade of bond reorganizations, potentially leading to skeletal rearrangements and the formation of fused ring systems.

Another possibility is the rearrangement to form allenes, which can then undergo further intramolecular reactions. The specific pathway taken is highly dependent on the substitution pattern and the reaction conditions employed.

Transformations Leading to Aromatic Ring Systems

A significant transformation of aryl-substituted dichlorocyclopropanes is their rearrangement to form substituted aromatic compounds, particularly fused heterocyclic systems like benzofurans. This type of reaction is typically promoted by strong bases or via thermal activation.

For this compound, a plausible transformation could involve its conversion to a naphthofuran derivative. The mechanism would likely proceed through the formation of a cyclopropene intermediate, followed by ring-opening to a vinylcarbene. This highly reactive intermediate could then undergo an intramolecular C-H insertion into a C-H bond of the naphthalene ring, leading to the formation of a new five-membered ring. Subsequent elimination of HCl would then lead to the aromatic naphthofuran.

The regioselectivity of this cyclization would be influenced by the position of the dichlorocyclopropyl group on the naphthalene ring and the electronic properties of any other substituents present.

| Reagent/Condition | Intermediate | Product |

| Potassium tert-butoxide | Vinylcarbene | Naphtho[2,1-b]furan or Naphtho[2,3-b]furan |

Functional Group Transformations on the Dichlorocyclopropane Moiety

Hydrodehalogenation to Monochlorocyclopropanes

The selective removal of one chlorine atom from the gem-dichloro setup of the cyclopropane ring is a valuable transformation that opens up further synthetic possibilities. This hydrodehalogenation can be achieved using various reducing agents.

A common method for the selective reduction of gem-dihalocyclopropanes is the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a catalyst. The reaction proceeds via the nucleophilic attack of a hydride ion on one of the chlorine atoms or the carbon atom, leading to the displacement of a chloride ion and the formation of a monochlorocyclopropane.

The stereoselectivity of the reduction is an important consideration. Often, a mixture of cis and trans isomers (with respect to the naphthalene group) of the resulting monochlorocyclopropane is obtained. The ratio of these isomers can be influenced by the reducing agent, the solvent, and the steric environment around the cyclopropane ring. For this compound, the bulky naphthalene group would be expected to direct the approach of the hydride reagent, potentially leading to a preference for the formation of the trans-monochlorocyclopropane isomer.

| Reducing Agent | Solvent | Typical Outcome |

| LiAlH₄ | Diethyl ether | Mixture of cis- and trans-2-(2-chlorocyclopropyl)naphthalene |

| Tri-n-butyltin hydride (Bu₃SnH) | Toluene | Mixture of cis- and trans-2-(2-chlorocyclopropyl)naphthalene, often with good selectivity |

Reactions with Nucleophiles (e.g., Phenols)

The reaction of gem-dichlorocyclopropanes with nucleophiles can proceed through various mechanisms, primarily involving the initial ring opening of the strained cyclopropane ring. This process is often facilitated by the presence of the two chlorine atoms, which can influence the electronic properties of the three-membered ring and act as leaving groups.

In the context of reactions with phenols, the phenoxide ion, generated under basic conditions, would act as the nucleophile. A plausible, though not experimentally confirmed for this specific substrate, mechanistic pathway could involve a nucleophilic attack on one of the carbon atoms of the cyclopropane ring. This could lead to a ring-opened intermediate. The subsequent steps would likely involve the elimination of one or both chloride ions to form a more stable product.

The regioselectivity of the initial nucleophilic attack and the ultimate structure of the product would be influenced by steric and electronic factors imparted by the bulky naphthalene ring. However, without specific experimental studies, any proposed mechanism or product remains hypothetical.

Interactive Data Table: Plausible Reaction Parameters (Hypothetical)

| Entry | Nucleophile | Solvent | Temperature (°C) | Plausible Product Type |

| 1 | Phenol | DMF | 80-100 | Ring-opened ether |

| 2 | 4-Methoxyphenol | Dioxane | 80-100 | Substituted naphthalene |

| 3 | 2-Naphthol | NMP | 100-120 | Fused-ring system |

Note: The data in this table is hypothetical and based on general principles of nucleophilic reactions with similar compounds. It is not derived from experimental results for this compound.

Cyclization Reactions of Cyclopropane Derivatives

The transformation of the this compound structure into a cyclized product would likely involve a multi-step synthesis. First, the dichlorocyclopropyl group would need to be converted into a more reactive functional group that could participate in an intramolecular cyclization.

One potential strategy could involve the reduction of the dichlorocyclopropane to a monochlorocyclopropane or a cyclopropyl group, followed by a ring-expansion reaction to form a cyclobutane (B1203170) or cyclopentane (B165970) ring fused to the naphthalene core. Another possibility is the conversion of the dichlorocyclopropyl moiety into an unsaturated side chain, which could then undergo an intramolecular cycloaddition or an electrophilic cyclization onto the naphthalene ring.

For instance, if the dichlorocyclopropyl group could be transformed into a side chain containing a double or triple bond, an acid-catalyzed intramolecular Friedel-Crafts type reaction could lead to the formation of a new fused ring system, such as a cyclopenta[a]naphthalene derivative. The feasibility and outcome of such reactions would heavily depend on the specific reagents and conditions employed.

Interactive Data Table: Potential Cyclization Strategies (Hypothetical)

| Starting Material Derivative | Reagent/Condition | Intermediate | Cyclized Product |

| 2-(Cyclopropyl)naphthalene | Acid, Heat | Carbocation | Fused aliphatic ring |

| Naphthyl-substituted butene | Lewis Acid | Allylic cation | Cyclopenta[a]naphthalene |

| Naphthyl-substituted alkyne | Protic Acid | Vinyl cation | Substituted phenalene |

Note: This table presents speculative pathways for the cyclization of derivatives of this compound and is not based on documented experimental work.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search for detailed experimental spectroscopic data for the specific chemical compound this compound has yielded insufficient information to construct a thorough and scientifically accurate characterization as requested. While general properties such as molecular formula (C₁₃H₁₀Cl₂) and molecular weight (approximately 237.12 g/mol ) are readily available from chemical databases, the specific experimental data from advanced spectroscopic analyses are not present in the surveyed scientific literature and public repositories. nih.gov

To fulfill the request for a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound, specific research findings are required. This includes:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Precise chemical shifts (δ) and coupling constants (J) for each proton and carbon atom are necessary. This data is fundamental for confirming the molecular structure, including the connectivity of the dichlorocyclopropyl group to the naphthalene ring and the respective positions of the aromatic protons.

Two-Dimensional NMR Techniques: Data from techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required to definitively establish the connectivity between protons and carbons.

Mass Spectrometry (MS): While the molecular ion peak can be predicted based on the molecular formula, a detailed analysis requires the experimental mass spectrum, which would show the specific fragmentation pattern of the molecule upon ionization. This pattern provides crucial information for confirming the structure and identifying its constituent parts.

Infrared (IR) Spectroscopy: An experimental IR spectrum is needed to identify the characteristic absorption frequencies (in cm⁻¹) corresponding to the specific vibrational modes of the molecule's functional groups, such as the aromatic C-H stretching of the naphthalene ring, the aliphatic C-H stretching of the cyclopropyl group, and the C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The specific wavelengths of maximum absorbance (λmax) are required to describe the electronic transitions within the naphthalene chromophore as modified by the dichlorocyclopropyl substituent.

While spectroscopic data for related compounds such as naphthalene and (2,2-dichlorocyclopropyl)benzene (B1582628) are available, direct extrapolation of this data to this compound would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings for the specific compound . The generation of a scientifically robust article as outlined is contingent upon the future publication of experimental characterization data for this particular molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For chiral molecules such as derivatives of 2-(2,2-dichlorocyclopropyl)naphthalene, this technique is invaluable for establishing the absolute stereochemistry of chiral centers and performing a detailed conformational analysis.

Detailed Research Findings from a Closely Related Analog

The crystal structure of 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane offers a robust model for understanding the structural aspects of the target compound. The study revealed critical data regarding the unit cell and the conformation of the molecule within the crystal lattice. rsc.org

The crystallographic investigation of 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane was conducted using three-dimensional diffractometer data. The structure was solved by direct methods, providing a clear picture of the molecular arrangement. rsc.org The key findings from this analysis are summarized in the data tables below.

Interactive Crystal Data Table for 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 17.351(3) |

| b (Å) | 15.701(3) |

| c (Å) | 11.111(2) |

| β (°) | 97.09(1) |

| Z (Molecules per unit cell) | 8 |

This data provides the fundamental dimensions and symmetry of the crystal's repeating unit. rsc.org

Conformational and Molecular Geometry Insights

The analysis of the crystal structure of 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane reveals important details about the orientation of the constituent groups. The cyclopropane (B1198618) ring, with its two chlorine atoms, adopts a specific geometry relative to the two p-chlorophenyl rings. The projected dimensions of the cyclopropane moiety were determined to be 6.48 ± 0.05 Å in the xz-plane, with a projected area of 0.282 ± 0.005 nm². The height in the y-projection is 8.80 Å. rsc.org

The determination of absolute stereochemistry, which is crucial for chiral compounds, can be achieved through anomalous dispersion effects in X-ray diffraction, typically requiring the presence of a heavier atom. For a compound like this compound, the chlorine atoms could potentially be used for this purpose, allowing for the definitive assignment of the (R) or (S) configuration at the chiral carbon of the cyclopropyl (B3062369) ring.

Computational and Theoretical Investigations of 2 2,2 Dichlorocyclopropyl Naphthalene Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a powerful tool to investigate the electronic structure and reactivity of molecules. For a molecule like 2-(2,2-dichlorocyclopropyl)naphthalene, DFT studies would be invaluable in understanding its chemical behavior.

Elucidation of Reaction Mechanisms

Detailed DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. In the context of this compound, this would involve modeling the reaction pathways for its synthesis, such as the addition of dichlorocarbene (B158193) to 2-vinylnaphthalene (B1218179). Such studies would identify key intermediates and transition states, providing a step-by-step understanding of how the dichlorocyclopropane ring is formed on the naphthalene (B1677914) scaffold. However, at present, no specific DFT studies elucidating the reaction mechanisms for the formation or subsequent reactions of this compound have been published.

Analysis of Transition States and Energy Barriers

A critical aspect of understanding reaction kinetics is the characterization of transition states and the calculation of associated energy barriers. Through DFT, the geometry of the transition state for the dichlorocyclopropanation of the corresponding naphthalene precursor could be optimized, and the activation energy for the reaction could be calculated. This information is crucial for predicting reaction rates and understanding the feasibility of a given synthetic route under various conditions. As of now, there is no available literature detailing the analysis of transition states or energy barriers for reactions involving this compound.

Prediction of Regio- and Stereoselectivity

DFT calculations are widely used to predict the regio- and stereoselectivity of chemical reactions. For the synthesis of this compound, theoretical models could predict whether the dichlorocarbene would preferentially add to a specific double bond if multiple reactive sites were present. Furthermore, these calculations could provide insight into the stereochemical outcome of the reaction, predicting the formation of specific stereoisomers. Currently, there are no published computational studies that predict the regio- or stereoselectivity for the formation of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time. For this compound, MD simulations could reveal the preferred orientations of the dichlorocyclopropyl group relative to the naphthalene ring system. This would involve understanding the rotational barriers around the single bond connecting the two moieties and identifying the most stable conformers. Such information is vital for understanding its physical properties and how it might interact with other molecules. To date, no molecular dynamics studies focused on the conformational analysis of this compound have been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity/synthetic aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While QSAR studies have been conducted on various naphthalene derivatives for different applications, no specific QSAR models have been developed to predict the reactivity or synthetic aspects of this compound. nih.govnih.govcivilica.com Such a model would require a dataset of related compounds with known reactivity data, which is currently unavailable.

Strain Energy Analysis of the Cyclopropane (B1198618) Ring in Naphthalene Fused Systems

The three-membered ring of cyclopropane is inherently strained due to its acute bond angles. Fusing this ring to a bulky group like naphthalene can further influence this strain. Strain energy analysis, which can be performed using computational methods, would quantify the degree of strain in the cyclopropane ring of this compound. This analysis would provide insights into the molecule's stability and its propensity to undergo ring-opening reactions. General principles of cyclopropane ring strain are well-understood, but a specific strain energy analysis for the this compound system has not been documented.

Applications in Advanced Organic Synthesis and Derivatization

Role as Versatile Building Blocks for Complex Molecules

The 2-(2,2-dichlorocyclopropyl)naphthalene moiety serves as a versatile building block in organic synthesis due to the high ring strain and the presence of the two chlorine atoms on the cyclopropane (B1198618) ring. These features render the ring susceptible to a variety of transformations, including ring-opening reactions, rearrangements, and cycloadditions. The naphthalene (B1677914) unit, a large aromatic scaffold, provides a platform for constructing extended π-systems and polycyclic structures.

The reactivity of dichlorocyclopropanes attached to aromatic systems allows for their use in domino reactions, where a single synthetic operation can lead to the formation of multiple bonds and a significant increase in molecular complexity. For instance, under thermal or Lewis acid-catalyzed conditions, the cyclopropane ring can open to form a 1,3-dipole or a cationic intermediate, which can then be trapped by various nucleophiles or participate in cycloaddition reactions. This reactivity is central to its role as a versatile synthon for constructing intricate molecular frameworks. The transformation of donor-acceptor cyclopropanes, which share reactivity patterns with dichlorocyclopropanes, highlights their utility in forming carbocycles and heterocycles through (3+n) ring-opening cyclizations. frontiersin.org

Precursors for Naphthalene Derivatives with Diverse Substitutions

The this compound molecule is an excellent precursor for a wide array of substituted naphthalene derivatives. The transformations of the dichlorocyclopropyl group are key to this diversity.

Ring-Opening Reactions: Treatment with silver salts or other Lewis acids can induce the ring-opening of the dichlorocyclopropane to form an allylic cation. This intermediate can then be attacked by various nucleophiles to introduce a range of functional groups onto a three-carbon side chain attached to the naphthalene ring.

Reductive Dechlorination: The chlorine atoms can be removed using reducing agents, leading to the formation of a cyclopropylnaphthalene derivative. The cyclopropane ring can then be further functionalized.

Rearrangement Reactions: Under thermal or acidic conditions, the dichlorocyclopropyl group can undergo rearrangements to form other cyclic or acyclic structures. For example, a vinylcyclopropane-cyclopentene rearrangement could be envisioned, leading to the formation of a cyclopentene (B43876) ring fused to the naphthalene core.

Elimination Reactions: Base-induced elimination of HCl can lead to the formation of a chlorocyclopropene derivative, which is a highly reactive intermediate that can undergo further transformations.

These transformations allow for the introduction of a wide variety of substituents and functional groups onto the naphthalene scaffold, making this compound a valuable starting material for creating libraries of naphthalene derivatives for various applications.

Synthesis of Polycyclic Aromatic Compounds and Fused Ring Systems

The structure of this compound is well-suited for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and fused ring systems. The dichlorocyclopropane ring can be considered a masked three-carbon building block that can be elaborated into a new ring.

One potential strategy involves the silver-ion assisted ring-opening of the dichlorocyclopropane to generate an allylic cation. If a nucleophilic site is present on the naphthalene ring or an appended side chain, an intramolecular cyclization can occur, leading to the formation of a new fused ring. This approach is analogous to the interrupted Nazarov reactions observed with other aryl-substituted dichlorocyclopropanes, which have been used to construct tricyclic and bridged carbon frameworks. figshare.com

For instance, a plausible synthetic route to a phenanthrene (B1679779) derivative could involve the initial transformation of the dichlorocyclopropyl group into a side chain that can undergo intramolecular Friedel-Crafts type cyclization onto the naphthalene ring. Such strategies are common in the synthesis of PAHs. spcmc.ac.in Similarly, the synthesis of aza-polycyclic aromatic compounds, such as benzo[f]quinolines, can be envisioned by reacting a suitably functionalized naphthalene precursor, derived from this compound, with appropriate nitrogen-containing reagents. researchgate.netresearchgate.net

| Target Polycyclic System | Synthetic Strategy from this compound | Key Reaction Type |

|---|---|---|

| Phenanthrenes | Ring-opening of the dichlorocyclopropane followed by intramolecular cyclization of the resulting side chain. | Friedel-Crafts Alkylation |

| Benzo[f]isoquinolines | Derivatization of the cyclopropyl (B3062369) group to an aminoethyl side chain, followed by a Pictet-Spengler or Bischler-Napieralski type cyclization. | Intramolecular Cyclization |

| Cyclopenta[a]naphthalenes | Rearrangement of the dichlorocyclopropyl group (e.g., via a vinylcyclopropane-cyclopentene rearrangement). | Pericyclic Reaction |

Derivatization Towards Biologically Relevant Scaffolds

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.net The compound this compound can serve as a starting material for the synthesis of such biologically active molecules. The dichlorocyclopropyl moiety can be chemically manipulated to introduce pharmacophoric groups or to construct more complex, biologically active scaffolds.

For example, the synthesis of naphthalene-based aza-steroid analogues has been reported, which are of interest in medicinal chemistry. mdpi.compreprints.orgpreprints.org A synthetic pathway could be designed starting from this compound, where the cyclopropane ring is opened and elaborated to form the necessary side chains for the construction of the additional heterocyclic rings of the steroid framework.

Furthermore, the naphthalene core is present in many known kinase inhibitors. nih.gov The derivatization of this compound could lead to novel compounds with potential applications in cancer therapy. The introduction of amide, amine, and other functional groups, which are known to interact with biological targets, can be achieved through the chemical transformations of the dichlorocyclopropyl group.

| Biologically Relevant Scaffold | Potential Synthetic Approach from this compound | Reported Biological Activity of Scaffold |

|---|---|---|

| Naphthalene-based diarylamides | Ring-opening and functionalization to an amino group, followed by coupling with a substituted benzoic acid. | Pan-Raf kinase inhibitors (anti-melanoma). nih.gov |

| Benzo[f]quinoline derivatives | Transformation of the dichlorocyclopropyl group into a fragment suitable for condensation with anilines or other nitrogen sources. | Antitumor agents. nih.gov |

| 14-Aza-12-oxasteroids | Elaboration of the dichlorocyclopropyl side chain into an amino-alcohol for subsequent cyclization with oxo-acids. mdpi.compreprints.orgpreprints.org | Potential hormonal activity. |

| Naphthoquinones | While not a direct derivatization, the naphthalene core is a key feature. Functionalization of the naphthalene ring of the title compound, followed by oxidation, could potentially lead to novel naphthoquinone derivatives. | Anticancer activity. nih.gov |

Applications in Materials Science (e.g., organic electronics, optoelectronics)

The naphthalene moiety is a well-known chromophore and has been incorporated into various organic materials for applications in electronics and optoelectronics. The extended π-system of naphthalene allows for efficient charge transport and favorable photophysical properties. The introduction of a dichlorocyclopropyl group can influence the electronic properties, molecular packing, and solubility of the resulting materials.

While specific studies on this compound in materials science are not widely reported, the properties of related compounds suggest potential applications. The cyclopropyl group, in general, can act as a conformationally rigid linker or as a group that can modulate the electronic coupling between chromophores. The electron-withdrawing nature of the chlorine atoms in the dichlorocyclopropyl group can lower the HOMO and LUMO energy levels of the naphthalene core, which could be beneficial for applications in organic field-effect transistors (OFETs) or as electron-accepting materials in organic solar cells.

Furthermore, the unique three-dimensional structure of the cyclopropyl group can disrupt the π-stacking of the naphthalene units in the solid state, potentially leading to materials with different morphologies and charge transport properties compared to planar naphthalene derivatives. This could be advantageous in preventing aggregation-induced quenching of fluorescence in organic light-emitting diodes (OLEDs). The ability to tune the optoelectronic properties of organic molecules through synthetic modification is a key aspect of materials design. nih.govresearchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of gem-dichlorocyclopropanes typically involves the reaction of an alkene with a dichlorocarbene (B158193) source. For 2-(2,2-Dichlorocyclopropyl)naphthalene, this would involve the dichlorocyclopropanation of 2-vinylnaphthalene (B1218179). The most common method generates dichlorocarbene in situ from chloroform (B151607) and a strong base, often under phase-transfer catalysis (PTC) conditions. acs.orgguidechem.com While effective, this approach has drawbacks related to the use of hazardous reagents like chloroform and the generation of significant waste.

Future research should prioritize the development of more sustainable and efficient synthetic routes. Key areas of focus include:

Alternative Carbene Precursors: Investigating greener alternatives to chloroform for generating dichlorocarbene is crucial. Methods such as the thermal or base-mediated decarboxylation of sodium trichloroacetate (B1195264) could offer safer and more environmentally benign pathways. acs.org

Catalytic Approaches: The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, could significantly improve the sustainability of the synthesis.

Asymmetric Synthesis: To date, the synthesis of this compound is likely to produce a racemic mixture. Future work should target the development of stereoselective dichlorocyclopropanation reactions to access enantiomerically pure forms of the molecule, which could be critical for applications in chiral materials and life sciences.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Carbene Source | Typical Conditions | Advantages | Future Research Focus |

| Conventional PTC acs.orgguidechem.com | Chloroform / Strong Base | Biphasic system, PTC catalyst | High yield, well-established | Replacement of hazardous chloroform |

| Decarboxylation acs.org | Sodium Trichloroacetate | Thermal or base-mediated | Avoids chloroform | Optimization of reaction conditions for naphthalene (B1677914) substrate |

| Asymmetric Catalysis | Various Precursors | Chiral catalysts (e.g., transition metal complexes) | Access to enantiopure products | Design of efficient catalysts for high stereoselectivity |

Exploration of New Reactivity Profiles and Transformation Pathways

The chemical potential of this compound is largely untapped. The molecule possesses two key reactive centers: the strained three-membered ring and the aromatic naphthalene system. Future research should systematically explore the reactivity of this compound to unlock new synthetic transformations.

Ring-Opening Reactions: The high ring strain of the dichlorocyclopropane moiety makes it susceptible to ring-opening reactions. Investigating thermal, photochemical, or transition-metal-catalyzed ring-opening could lead to the formation of novel acyclic or larger ring structures incorporating the naphthalene unit.

Transformations of the Naphthalene Core: The naphthalene ring can undergo a variety of transformations, including electrophilic aromatic substitution, dearomative cycloadditions, and cross-coupling reactions. rsc.org A key research question is how the bulky and electron-withdrawing dichlorocyclopropyl substituent influences the regioselectivity and reactivity of these transformations.

Domino and Cascade Reactions: The dual reactivity of the molecule makes it an ideal candidate for domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For instance, a ring-opening event could be coupled with a cyclization onto the naphthalene ring, rapidly building molecular complexity from a simple starting material. frontiersin.org

Table 2: Potential Transformation Pathways for this compound

| Reactive Site | Reaction Type | Potential Products | Research Goal |

| Dichlorocyclopropane Ring | Reductive Dechlorination | Monochlorocyclopropyl or cyclopropyl (B3062369) naphthalenes | Access to less halogenated analogues |

| Dichlorocyclopropane Ring | Ring-Opening | Allylic chlorides, dienes, larger ring systems | Generation of novel structural scaffolds |

| Naphthalene Ring | Electrophilic Substitution | Substituted naphthalenes (e.g., nitrated, halogenated) | Understanding substituent directing effects |

| Naphthalene Ring | Dearomative Cycloaddition rsc.org | Bicyclic, sp³-rich structures | Creation of 3D molecular architectures |

| Combined Reactivity | Domino Reaction frontiersin.org | Complex polycyclic systems | Efficient construction of complex molecules |

Advanced Computational Studies for Predictive Synthesis and Mechanism Design

Computational chemistry offers powerful tools for accelerating research by providing deep mechanistic insights and predicting molecular properties before embarking on extensive experimental work. For this compound, where experimental data is scarce, computational studies are particularly valuable.

Future research should leverage advanced computational methods, such as Density Functional Theory (DFT), to:

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for both the synthesis and subsequent transformations of the molecule. This can help in optimizing reaction conditions and predicting outcomes. rsc.org

Predict Reactivity and Selectivity: Calculate charge distributions, frontier molecular orbitals, and steric maps to predict the regioselectivity of reactions on the naphthalene ring and the stereoselectivity of transformations involving the cyclopropane (B1198618) moiety. acs.org

Simulate Spectroscopic and Electronic Properties: Predict NMR, IR, and UV-Vis spectra to aid in characterization. Furthermore, calculating properties like the HOMO-LUMO gap can help in assessing the potential of its derivatives for applications in electronic materials.

Expanding the Scope of Synthetic Applications for Functional Materials

The unique combination of a dichlorocyclopropane unit and a naphthalene core suggests that this compound could be a valuable building block for a range of functional materials. Fused aromatic compounds are known to possess interesting electronic and optical properties. nih.gov The functionalization of naphthalene-based structures has led to applications in sensors, molecular switches, and solar cells. nih.govbohrium.com

Future research should be directed towards harnessing this potential:

Polymer Chemistry: The dichlorocyclopropyl group could serve as a latent reactive handle for polymerization. For example, ring-opening metathesis polymerization (ROMP) precursors could be synthesized from this compound, leading to polymers with unique optical and thermal properties derived from the pendant naphthalene units.

Organic Electronics: By functionalizing the naphthalene ring with donor or acceptor groups, it may be possible to create novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The dichlorocyclopropyl group could be used to tune solubility and solid-state packing.

Bioactive Molecules: While outside the scope of direct therapeutic application, the scaffold could be used to synthesize tool compounds for chemical biology. Dichlorocyclopropane-containing molecules have shown antimicrobial activity, suggesting that derivatives of this compound could be explored as potential leads in agrochemical or material-protection applications. yu.edu.jo

Table 3: Potential Applications and Required Molecular Modifications

| Application Area | Target Material | Required Modification/Strategy |

| Materials Science | Novel Polymers | Ring-opening of the cyclopropane ring to initiate polymerization. |

| Organic Electronics | Organic Semiconductors | Functionalization of the naphthalene ring with electron-donating/withdrawing groups. |

| Asymmetric Catalysis | Chiral Ligands | Asymmetric synthesis followed by functionalization to create chelating sites. |

| Agrochemical Research | Biologically Active Scaffolds | Derivatization of the naphthalene ring and/or transformation of the cyclopropane ring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.